

# Mgl-IN-1 structure-activity relationship

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**Compound Focus:** Mgl-IN-1

Cat. No.: S11181089

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## Profile of MGL-IN-1

The table below consolidates the available quantitative and descriptive data for **MGL-IN-1** [1].

Property	Description / Value
Chemical Name	MGL-IN-1
CAS Number	1881244-28-5
Molecular Formula	C <sub>24</sub> H <sub>22</sub> FN <sub>5</sub> O <sub>4</sub>
Molecular Weight	463.46 g/mol
Primary Target	Monoacylglycerol Lipase (MGL)
Mechanism of Action	Irreversible, covalent inhibitor [1].
Inhibitory Potency (IC <sub>50</sub> )	Not explicitly stated for MGL. Data shows IC <sub>50</sub> >10 µM for CB1/CB2 receptors [1].
Selectivity	High selectivity over FAAH (IC <sub>50</sub> of 2.88 µM) and cannabinoid receptors CB1/CB2 (IC <sub>50</sub> >10 µM for both) [1].
Physicochemical Properties	High membrane permeability and brain penetrant [1].

Property	Description / Value
Reported Bioactivity	Alleviates symptoms in a multiple sclerosis (MS) model; exhibits analgesic effects in an acute inflammatory pain model [1].

## Comparative Inhibitor Landscape

The search results mention several other MGL inhibitors, but detailed experimental data for a direct SAR comparison with **MGL-IN-1** is not available. The following information provides context on other inhibitor classes.

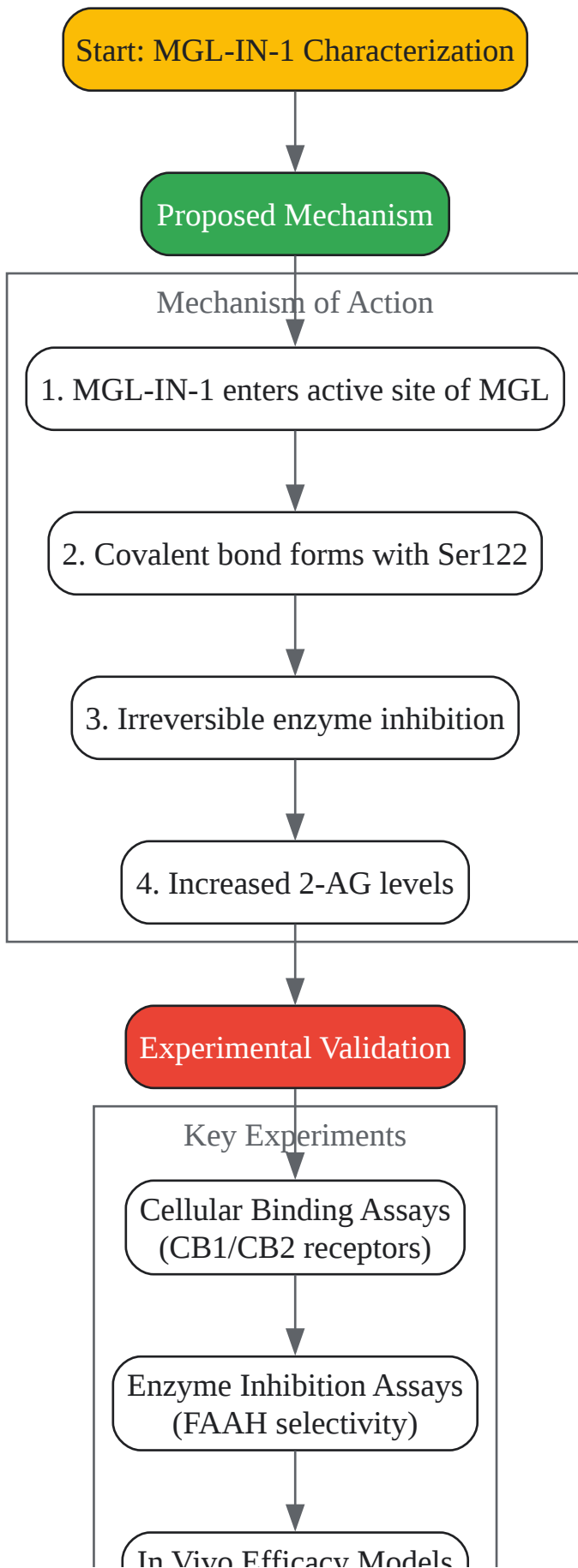
- **Carbamate-based Inhibitors:** A prominent class of covalent, irreversible MGL inhibitors. For example, **compound 2** from the study is a potent ( $IC_{50} = 8.9$  nM for hMGL) and selective carbamate inhibitor that lowered intraocular pressure in a murine model [2] [3]. Their design often features a "reversible covalent" mechanism, allowing for tunable adduct residence time with the enzyme [2].
- **Azole Urea-based Inhibitors:** Another class of potent covalent inhibitors. For instance, **SAR629** is a piperazine triazole urea with very high potency ( $IC_{50} = 0.2$  nM). The reactivity and potency within this class can be finely adjusted by modifying the azole leaving group [4].

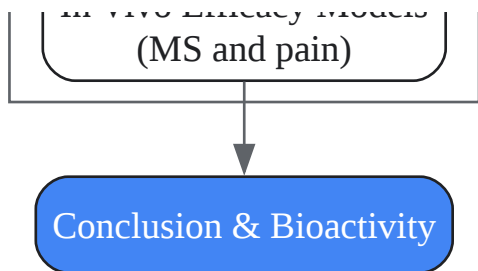
## Experimental & Mechanistic Insights

The experimental data and proposed mechanism of action for **MGL-IN-1** are outlined below.

- **Mechanism of Action:** **MGL-IN-1** is characterized as an irreversible inhibitor [1]. It likely covalently binds to the catalytic serine residue (Ser122) of MGL, permanently inactivating the enzyme and preventing the hydrolysis of the endocannabinoid 2-AG [2] [4].
- **Key Experimental Protocols:**
  - **Cellular Binding Assays:** The affinity for cannabinoid receptors was determined by measuring the displacement of a radiolabeled ligand ( $[^3H]$ -CP-55940) from human recombinant CB1 and CB2 receptors expressed in HEK293 cells [1].
  - **Enzyme Inhibition Assay:** Inhibition of human FAAH was assessed using recombinant enzyme and a radiolabeled substrate (N-arachidonoyl- $[^{14}C]$ -ethanolamine). The reduction in the production of  $[^{14}C]$ ethanolamine was measured after a 30-minute incubation [1].
  - **In Vivo Models:** Efficacy was demonstrated in an in vivo model of multiple sclerosis and an acute inflammatory pain model, though specific procedural details were not provided in the results [1].

The following diagram illustrates the hypothesized mechanism of **MGL-IN-1** and the experimental workflow used to characterize it, based on the available information [1].





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## Research Implications & Data Gaps

For your comparison guide aimed at professionals, it is crucial to note the following:

- **MGL-IN-1** serves as a useful chemical probe for in vivo studies due to its brain penetration and reported efficacy in disease models, as well as its clean off-target profile against cannabinoid receptors [1].
- **Critical Data Gaps** exist that prevent a full SAR comparison. Missing information includes:
  - The exact half-maximal inhibitory concentration ( $IC_{50}$ ) for MGL.
  - Direct, side-by-side potency and selectivity data compared to other inhibitors (e.g., carbamates,azole ureas).
  - Detailed kinetic data, such as the inactivation rate ( $k_{inact}$ ) or covalent residence time.

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## References

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2. Synthesis and evaluation of potent and selective MGL ... [pmc.ncbi.nlm.nih.gov]
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